REACTION_CXSMILES
|
C(O[C:4]([C:6]1[NH:10][CH:9]=[N:8][C:7]=1[CH3:11])=[O:5])C.C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21]>>[F:18][C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][C:4]([C:6]1[N:10]=[CH:9][NH:8][C:7]=1[CH3:11])=[O:5] |f:1.2.3|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=CN1)C
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 18 h
|
Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water and hexane were added
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NC(=O)C=1N=CNC1C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |